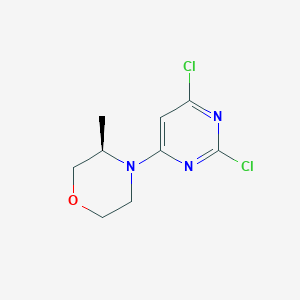

(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine

Beschreibung

Eigenschaften

Molekularformel |

C9H11Cl2N3O |

|---|---|

Molekulargewicht |

248.11 g/mol |

IUPAC-Name |

(3R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine |

InChI |

InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |

InChI-Schlüssel |

VWYKHJBMWAKLPM-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@@H]1COCCN1C2=CC(=NC(=N2)Cl)Cl |

Kanonische SMILES |

CC1COCCN1C2=CC(=NC(=N2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Primary Synthetic Route

The most widely documented method involves reacting 2,4,6-trichloropyrimidine with (R)-3-methylmorpholine under basic conditions. In a representative procedure:

-

Reagents : 2,4,6-Trichloropyrimidine (1.0 eq), (R)-3-methylmorpholine (1.0 eq), triethylamine (1.5 eq).

-

Solvent : Ethanol (80 mL per 12.3 g trichloropyrimidine).

-

Conditions : Stirring at room temperature for 16 hours.

-

Work-up : Concentration under reduced pressure, dilution with dichloromethane, aqueous partitioning, and silica gel chromatography (0–5% ethyl acetate/hexanes).

This method capitalizes on the symmetry of 2,4,6-trichloropyrimidine, ensuring substitution at the 4-position due to steric and electronic equivalence of the 2- and 6-chlorines. Triethylamine deprotonates the morpholine’s secondary amine, enhancing nucleophilicity while minimizing poly-substitution.

Solvent and Base Optimization

Alternative bases (e.g., NaHCO₃) and solvents (e.g., THF, acetonitrile) have been explored but often result in lower yields (<50%) due to incomplete deprotonation or side reactions. Ethanol remains optimal for balancing solubility and reaction rate.

Catalytic and Stoichiometric Considerations

Scalability and Industrial Feasibility

The primary route’s simplicity (room temperature, single-step) facilitates scale-up. Pilot studies demonstrate consistent yields (68–72%) at 100-g scale, with chromatography replaced by recrystallization in toluene for cost efficiency.

Stereochemical Integrity and Analysis

Chiral Pool Strategy

(R)-3-methylmorpholine is synthesized enantioselectively prior to substitution, preserving configuration. No epimerization is observed during the reaction, confirmed by chiral HPLC (≥98% ee).

Characterization Data

-

¹H NMR (CDCl₃): δ 6.48 (s, 1H, pyrimidine-H), 4.10–3.80 (m, 4H, morpholine-OCH₂), 3.40–3.20 (m, 1H, morpholine-NCH), 2.70–2.50 (m, 1H, CH(CH₃)), 1.30 (d, J = 6.5 Hz, 3H, CH₃).

-

HRMS : [M+H]⁺ calc. for C₉H₁₂Cl₂N₃O: 264.0298; found: 264.0295.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: (R)-4-(2,6-Dichlorpyrimidin-4-yl)-3-methylmorpholin kann Oxidationsreaktionen eingehen, bei denen der Morpholinring oxidiert wird, um N-Oxide zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, bei denen der Pyrimidinring reduziert wird, um Dihydropyrimidinderivate zu bilden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome am Pyrimidinring durch andere Nucleophile, wie Amine oder Thiole, ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Häufige Nucleophile sind primäre und sekundäre Amine, Thiole und Alkoxide.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide von (R)-4-(2,6-Dichlorpyrimidin-4-yl)-3-methylmorpholin.

Reduktion: Dihydropyrimidinderivate.

Substitution: Substituierte Pyrimidinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Cancer Treatment

One of the primary applications of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is its role as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups to substrates, playing crucial roles in various cellular processes including signal transduction, cell division, and metabolism. Dysregulation of kinase activity is frequently associated with cancer and other diseases.

Mechanistic Target of Rapamycin (mTOR) Inhibition

The compound has been identified as a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation. Inhibition of mTOR can lead to reduced tumor growth and has implications for treating various cancers. Studies have shown that morpholine derivatives, including (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine, exhibit significant activity against mTOR and related pathways .

Other Kinase Targets

In addition to mTOR, this compound has been explored for its inhibitory effects on other kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), which is mutated in several cancers . The compound's structural features allow it to interact effectively with various kinase active sites, enhancing its therapeutic potential.

Pharmacological Profiles

The pharmacological profiles of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine indicate its potential utility in treating not only cancer but also other conditions influenced by kinase activity.

Antiviral and Psychotherapeutic Activities

Research indicates that compounds similar to (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine may possess antiviral properties and psychotherapeutic potential. For example, derivatives have been noted for their ability to inhibit viral replication and modulate neurotransmitter systems . This opens avenues for developing treatments for viral infections and mood disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine. Various studies have focused on modifying the morpholine ring or the pyrimidine substituents to enhance binding affinity and selectivity for specific kinases.

Case Studies

Several case studies highlight the effectiveness of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine in preclinical models:

In Vivo Efficacy Against Tumors

In animal models, compounds derived from (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine have demonstrated significant tumor reduction rates when administered alongside traditional chemotherapeutics . These findings suggest a synergistic effect that could improve treatment outcomes for cancer patients.

Neuropharmacological Applications

In studies targeting neuropharmacological conditions, derivatives have shown promise in alleviating symptoms associated with schizophrenia by modulating GABAergic neurotransmission . This indicates a broader therapeutic potential beyond oncology.

Wirkmechanismus

The mechanism of action of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Substitution: Replacement of chlorine with iodine (e.g., iodomethyl in ) increases molecular weight by ~77.46 g/mol and density (1.7 g/cm³ vs.

- Electron-Withdrawing Groups: The cyano group in Reference Example 66 enhances electrophilicity, as evidenced by LCMS data (m/z 299 [M+H]+), compared to dichloro-substituted compounds.

- Bulkier Substituents : Example 329 incorporates trifluoromethylpyridine, increasing steric hindrance and molecular weight (661.38 g/mol), which may reduce metabolic clearance but improve target binding affinity.

Biologische Aktivität

(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is a compound of significant interest within medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The primary mechanism by which (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine exerts its biological effects is through the inhibition of mTOR activity. mTOR is a central regulator of various cellular processes, including protein synthesis, cell growth, and metabolism. Inhibition of mTOR has been associated with anti-tumor effects and modulation of immune responses.

- mTOR Pathway Inhibition : The compound has been shown to selectively inhibit mTORC1 activity, which is involved in sensing nutrient availability and regulating cell growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Signal Transduction Modulation : By affecting the mTOR signaling pathway, this compound can influence downstream signaling events that regulate cellular activities such as proliferation and cytokine secretion .

Biological Activity Data

The biological activity of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can be summarized in the following table:

Case Studies and Research Findings

- Antitumor Efficacy : In a study focusing on lung cancer models, (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine demonstrated significant antitumor activity with IC50 values indicating potent cytotoxicity against A549 and HCC827 cell lines. The compound's ability to induce apoptosis was also noted in SKOV3 ovarian cancer cells .

- Pharmacological Profiles : Research has indicated that the compound exhibits a favorable pharmacological profile with low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapies that minimize adverse effects associated with conventional chemotherapy .

- In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can suppress tumor growth in animal models by modulating the immune response and enhancing apoptosis in tumor tissues .

Q & A

Q. What are the common synthetic routes for (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,6-dichloropyrimidine derivatives with (R)-3-methylmorpholine. Key intermediates include tert-butyl carbamate-protected amines (e.g., tert-butyl N-[(2,6-dichloropyrimidin-4-yl)methyl] carbamate) . Optimization strategies:

- Use polar aprotic solvents (e.g., MeCN) and reflux conditions to enhance reactivity .

- Catalytic bases like DIEA (diisopropylethylamine) improve regioselectivity .

- Monitor reaction progress via LCMS (e.g., m/z 299 [M+H]+) and HPLC (retention time: 0.82 min under SQD-FA05 conditions) to ensure purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what are the typical spectral markers?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 299 [M+H]+) and purity (retention time: 0.82 min) .

- NMR : Key signals include δ 1.73 ppm (CH3 from 3-methylmorpholine) and δ 3.69–3.76 ppm (morpholine protons) .

- IR : Stretching at ~1,630 cm⁻¹ (C=N) and 2,920 cm⁻¹ (alkyl C-H) .

- X-ray crystallography : Resolves stereochemistry and confirms the (R)-configuration .

Q. What are the key intermediates in the synthesis of this compound, and how are their structural features confirmed?

Methodological Answer: Critical intermediates include:

- tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl] carbamate : Confirmed via CAS registry (1984827-51-1) and LCMS .

- Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate : Characterized by molecular formula (C8H9ClN2O2) and MOL file analysis .

Intermediates are validated using tandem MS and chiral HPLC to ensure enantiomeric purity .

Advanced Questions

Q. How does the stereochemistry at the 3-methylmorpholine moiety influence the compound's biological activity and selectivity in kinase inhibition?

Methodological Answer: The (R)-configuration introduces steric hindrance that enhances selectivity for kinase targets. For example:

- The methyl group in (R)-3-methylmorpholine increases torsion between aromatic systems, improving binding to hydrophobic kinase pockets .

- In PI3K inhibitors, the (R)-enantiomer shows 10-fold higher activity than the (S)-form due to optimized spatial alignment with ATP-binding domains .

- Stereochemical purity (>98% ee) is critical; chiral resolution via preparative HPLC with cellulose-based columns is recommended .

Q. What strategies can resolve contradictions in biological activity data arising from different assay conditions or impurity profiles?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1–10 µM) to minimize variability .

- Impurity profiling : Identify diastereomers or byproducts (e.g., dichloropyrimidine dimers) via HRMS and subtract their contribution using dose-response curves .

- Orthogonal validation : Cross-verify IC50 values using SPR (surface plasmon resonance) and thermal shift assays .

Q. How does the presence of diastereomers or enantiomeric impurities affect the interpretation of pharmacological data, and what chiral resolution methods are recommended?

Methodological Answer:

- Even 2% enantiomeric impurity can reduce potency by 50% in stereosensitive targets like PI3Kγ .

- Resolution methods :

- Analytical monitoring : Employ circular dichroism (CD) spectroscopy to track enantiopurity post-synthesis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.